5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid
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Overview
Description
5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids This compound features a furan ring substituted with a carboxylic acid group and an aminomethyl group attached to a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-formylfuran-2-carboxylic acid with 3-methoxyaniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-{[(3-Methoxyphenyl)amino]methyl}furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-{[(4-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid: Similar structure with a different position of the methoxy group.
5-{[(3-Hydroxyphenyl)amino]methyl}furan-2-carboxylic acid: Hydroxy group instead of a methoxy group.
5-{[(3-Methoxyphenyl)amino]methyl}thiophene-2-carboxylic acid: Thiophene ring instead of a furan ring.
Uniqueness
5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid is unique due to the combination of its functional groups and the furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. For instance, the presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
5-{[(3-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid (CAS Number: 944890-41-9) is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a furan ring substituted with a methoxyphenyl group and a carboxylic acid moiety. Its molecular formula is C13H13NO4, and it has a molecular weight of approximately 247.25 g/mol. The unique structural characteristics of this compound contribute to its biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms, including the induction of apoptosis and inhibition of tumor growth. For instance, it may modulate signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes related to disease progression. For example, it could inhibit kinases or proteases that play crucial roles in cancer cell signaling pathways.
- Receptor Interaction : It may interact with various cellular receptors, modulating their activity and affecting downstream signaling pathways critical for cell growth and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-{[(4-Methoxyphenyl)amino]methyl}furan-2-carboxylic acid | Similar structure but different methoxy position | Antimicrobial, anticancer |
5-{[(3-Hydroxyphenyl)amino]methyl}furan-2-carboxylic acid | Hydroxy group instead of methoxy | Potentially similar activities |
5-{[(3-Methoxyphenyl)amino]methyl}thiophene-2-carboxylic acid | Contains a thiophene ring instead of furan | Different biological profiles |
The distinct positioning of functional groups in these compounds influences their reactivity and biological interactions, making this compound particularly valuable for drug development.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various derivatives of furan-containing compounds, highlighting that those with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria.
- Cancer Cell Proliferation Inhibition : In vitro experiments demonstrated that treatment with this compound resulted in a reduction in cell viability in several cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it might induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors in treated cells.
Properties
IUPAC Name |
5-[(3-methoxyanilino)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-10-4-2-3-9(7-10)14-8-11-5-6-12(18-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHGQNXDXZHDJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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